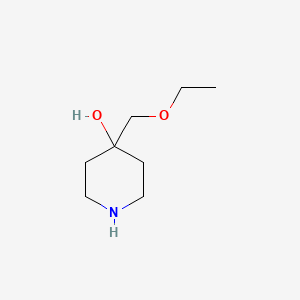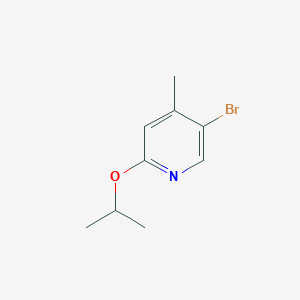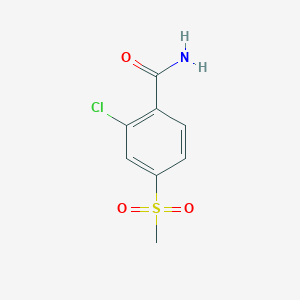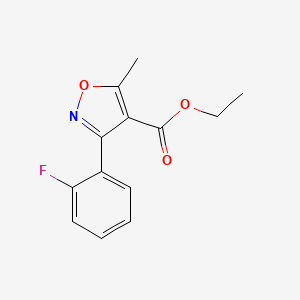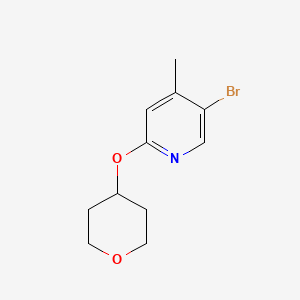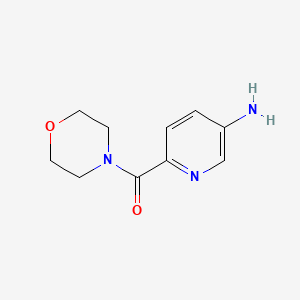
(5-Aminopyridin-2-yl)(morpholino)methanone
Vue d'ensemble
Description
“(5-Aminopyridin-2-yl)(morpholino)methanone” is a chemical compound with the molecular formula C10H13N3O2 . It is used in the pharmaceutical industry and is in great demand as a synthon for pharmaceutical products .
Molecular Structure Analysis
The molecular structure of “(5-Aminopyridin-2-yl)(morpholino)methanone” consists of a pyridine ring attached to a morpholino group and a methanone group . The InChI code for this compound is 1S/C10H13N3O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6,11H2 .Physical And Chemical Properties Analysis
“(5-Aminopyridin-2-yl)(morpholino)methanone” has a molecular weight of 207.23 g/mol . It is a solid substance at room temperature . More specific physical and chemical properties are not provided in the available resources.Applications De Recherche Scientifique
Pharmaceutical Research
This compound is utilized in pharmaceutical research due to its potential as a building block for drug development. Its structure allows for the synthesis of various analogs that can be tested for therapeutic activity. For instance, it has been used in the synthesis of inhibitors targeting the aldo-keto reductase enzyme AKR1C3, which is significant in the treatment of leukemia and hormone-related cancers .
Diagnostic Applications
The morpholino group of this compound allows for diagnostic applications, leveraging its properties such as charge neutrality and resistance to enzymatic degradation. These characteristics make it suitable for use in molecular diagnostic techniques .
Chemical Safety and Handling
The handling and storage of (5-Aminopyridin-2-yl)(morpholino)methanone provide practical insights into chemical safety. It requires specific precautions due to its corrosive nature, as indicated by its safety data sheet, which is essential knowledge for anyone working with hazardous chemicals .
Safety and Hazards
Orientations Futures
Pyridinols and pyridinamines, which include “(5-Aminopyridin-2-yl)(morpholino)methanone”, are important intermediates with many applications in the chemical industry . They are in great demand as synthons for pharmaceutical products . Future research may focus on the development of more efficient synthesis methods and the exploration of new applications in pharmaceuticals and other industries .
Propriétés
IUPAC Name |
(5-aminopyridin-2-yl)-morpholin-4-ylmethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O2/c11-8-1-2-9(12-7-8)10(14)13-3-5-15-6-4-13/h1-2,7H,3-6,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLTDBVJBSRJJRJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



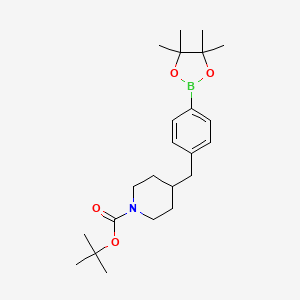
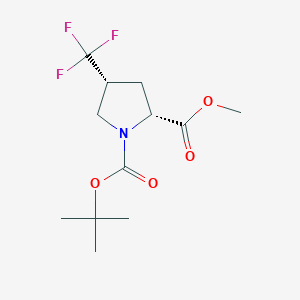



![6'-Fluoro-[2,3']bipyridinyl-3-carbonitrile](/img/structure/B1404093.png)

